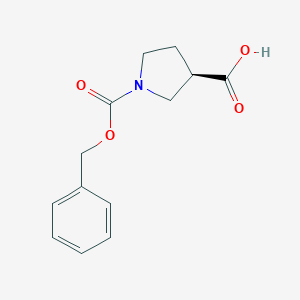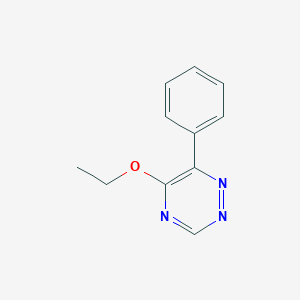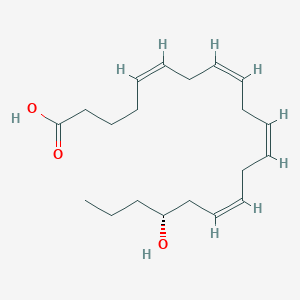
2-(4-Pyridinyl)benzaldehyd
Übersicht
Beschreibung
2-(4-Pyridinyl)benzaldehyde is a chemical compound with distinct properties and various applications in chemistry and related fields. Its molecular structure and interactions play a crucial role in its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of similar compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, achieving high yields up to 68.9% (Zhang et al., 2018). Additionally, the synthesis of 2-amino-3-pyridinecarboxaldehyde demonstrates a highly efficient process, indicating the feasibility of synthesizing related compounds efficiently (Rivera et al., 2001).
Molecular Structure Analysis
The molecular structures and vibrational frequencies of pyridine carboxaldehydes have been studied using ab initio Hartree-Fock and density functional theory calculations (Sağlam et al., 2007). These studies reveal insights into the conformation and stability of molecules like 2-(4-Pyridinyl)benzaldehyde.
Chemical Reactions and Properties
Research on similar pyridine derivatives indicates a variety of reactions and properties. For instance, compounds like 4-pyridinecarboxaldehyde undergo photochemical reactions leading to decarbonylation, showing their reactivity under certain conditions (Cluyts et al., 2017).
Physical Properties Analysis
The study of pyridinecarboxaldehydes also sheds light on their physical properties, including vibrational frequencies and molecular structure, which are crucial in determining their physical behavior and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of 2-(4-Pyridinyl)benzaldehyde can be inferred from studies on related compounds. For example, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols show interesting antioxidant properties, indicative of the potential chemical properties of similar pyridine derivatives (Wijtmans et al., 2004).
Wissenschaftliche Forschungsanwendungen
Reaktives Metabolit von Atazanavir
2-(4-Pyridinyl)benzaldehyd wird als reaktives Metabolit von Atazanavir verwendet . Atazanavir ist ein antiretrovirales Medikament, das zur Behandlung des humanen Immunschwächevirus (HIV) eingesetzt wird. Die Verbindung spielt eine entscheidende Rolle in den Stoffwechselprozessen dieses Medikaments .
Schiff-Basen von Pyridin-Derivaten
Die Verbindung wird in der Chemie der Schiff-Basen von Pyridin-Derivaten verwendet . Diese Schiff-Basen sind von großem Interesse in der medizinischen Chemie, da sie physiologische Wirkungen zeigen können, die denen von Pyridoxal-Aminosäure-Systemen ähneln, die als sehr wichtig für zahlreiche Stoffwechselreaktionen angesehen werden .
Bioaktive Liganden
Von this compound abgeleitete Schiff-Basen wirken als bioaktive Liganden . Sie besitzen eine Reihe von Bioaktivitäten, darunter antibakterielle, antivirale, antituberkulöse, antifungale, antioxidative, Antikonvulsiva, Antidepressiva, entzündungshemmende, blutdrucksenkende, krebshemmende Aktivität usw. .
Pharmakophor-Gruppe
Die Verbindung wird als vielseitige Pharmakophor-Gruppe betrachtet . Pharmakophore sind ein Satz von Strukturmerkmalen in einem Molekül, die an der Rezeptorstelle erkannt werden und für die biologische Aktivität dieses Moleküls verantwortlich sind .
Chemosensoren
Mehrere Schiff-Basen auf Pyridinbasis zeigen sehr starke Bindungsfähigkeiten gegenüber verschiedenen Kationen und Anionen mit einzigartigen photophysikalischen Eigenschaften . Diese können zur Ionen-Erkennung verwendet werden und werden in großem Umfang bei der Entwicklung von Chemosensoren zur qualitativen und quantitativen Detektion von selektiven oder spezifischen Ionen in verschiedenen Arten von Umwelt- und biologischen Medien eingesetzt
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as a ligand in the synthesis of certain complexes , suggesting that it may interact with specific proteins or enzymes in biological systems.
Mode of Action
It is known to act as a ligand in the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(iii), a novel phosphorescent iridium(iii) complex . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.
Result of Action
Its role as a ligand in the synthesis of a phosphorescent iridium(iii) complex suggests that it may have applications in optical and electronic devices .
Action Environment
It is recommended to store the compound in a cool, dark place, under inert gas , suggesting that light, temperature, and oxygen may affect its stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-Pyridinyl)benzaldehyde are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand for the synthesis of a novel phosphorescent iridium (III) complex
Cellular Effects
Some studies suggest that benzaldehydes, a class of compounds to which 2-(4-Pyridinyl)benzaldehyde belongs, can disrupt cellular antioxidation systems This disruption can inhibit microbial growth, suggesting that 2-(4-Pyridinyl)benzaldehyde may have similar effects
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems
Temporal Effects in Laboratory Settings
Information on the temporal effects of 2-(4-Pyridinyl)benzaldehyde in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited. It is known that the compound should be stored at 0-8 °C .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCYFZOYJSYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349086 | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176526-00-4 | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















